Methoxy-d3-benzene

Descripción general

Descripción

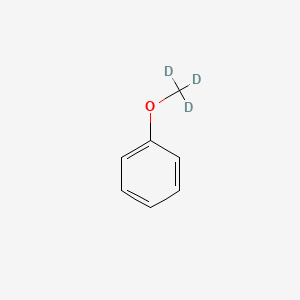

Methoxy-d3-benzene, also known as Anisole-(methyl-d3), is a compound with the linear formula C6H5OCD3 . It is a derivative of Anisole or methoxybenzene, which is an organic compound with the formula CH3OC6H5 . Anisole is a colorless liquid with a smell reminiscent of anise seed .

Synthesis Analysis

Methoxybenzene, or Anisole, is mainly made synthetically and is a precursor to other synthetic compounds . In the Williamson ether synthesis, sodium phenoxide is coupled with a methyl halide to produce anisole . Methylation of sodium phenoxide, either using dimethyl sulphate or methyl chloride, is the first step in the production of anisole .

Molecular Structure Analysis

The molecular weight of Methoxy-d3-benzene is 111.16 . The molecular formula of Anisole, commonly known as methoxybenzene, is CH3OC6H5 .

Chemical Reactions Analysis

The first-step reaction mechanisms of d3-methoxy (OCD3) species on H-ZSM-5 zeolite with benzene and cyclohexane were directly observed by infrared (IR) spectroscopy . Only toluene was produced in the gas phase at the beginning, simultaneous with the consumption of methoxy species on the surface at 473 K .

Physical And Chemical Properties Analysis

Anisole, commonly known as methoxybenzene, does not have an odor, but it has the appearance of anise seed, and some of its derivatives are utilized in fragrances, both natural and artificial . In its chemical form, methoxybenzene is represented by the formula C6H5OCH3, and its relative density is 0.996 .

Aplicaciones Científicas De Investigación

Dakin Oxidation Reaction in Wood Science and Technology

- Summary of Application: Methoxy-d3-benzene is used in the Dakin oxidation reaction, which converts aryl-aldehyde or aryl-ketone into dihydric phenol using alkaline hydrogen peroxide . This reaction is closely related to the Baeyer–Villiger Oxidation rearrangement reaction .

- Methods of Application: The reaction mechanism of the Dakin reaction was thoroughly investigated using density functional theory (DFT). The potential energy surface information for twelve possible channels was obtained at B3LYP/6–311+G (d,p) level based on the geometry optimization together with the frequency calculation of the stationary points .

- Results: The energy barriers of the Dakin reaction decrease with an increase in the number of methoxy groups in lignin model compounds . This elucidation of the Dakin reaction mechanism will provide a theoretical foundation for the development of more effective catalytic systems to enhance the valuable utilization of lignin in future applications .

Reactions with Benzene and Cyclohexane over H-ZSM-5 Zeolites

- Summary of Application: Methoxy-d3-benzene is used in reactions with benzene and cyclohexane over H-ZSM-5 zeolites .

- Methods of Application: The first-step reaction mechanisms of d3-methoxy (OCD3) species on H-ZSM-5 zeolite with benzene and cyclohexane were directly observed by infrared (IR) spectroscopy .

- Results: Only toluene was produced in the gas phase at the beginning, simultaneous with the consumption of methoxy species on the surface at 473 K . Acidic OH groups were formed in place of d3-methoxy groups for the reaction with benzene, while OD groups were recovered for the reaction with cyclohexane .

Metabolite in Plant Life

- Summary of Application: The 1,2,3-trimethoxybenzene molecule, which has methoxy groups in place of the benzene at positions 1, 2, and 3, plays a primary role as a metabolite in plant life .

- Methods of Application: This application is based on the natural occurrence of 1,2,3-trimethoxybenzene in plants like Tetrapanax papyrifer .

- Results: This compound is a key component in the metabolism of these plants .

Synthesis and Applications in Perfume and Flavorings

- Summary of Application: Methoxybenzene, also known as anisole, is used in the perfume and flavoring industry due to its anise seed-like fragrance . Some of its derivatives are utilized in fragrances, both natural and artificial .

- Methods of Application: Anisole is synthesized through the Williamson ether synthesis, where sodium phenoxide is coupled with a methyl halide . Methylation of sodium phenoxide, either using dimethyl sulphate or methyl chloride, is the first step in the production of anisole .

- Results: Anisole is used as a precursor in a variety of products, including perfumes, insect pheromones, and pharmaceuticals . An example of this would be dehydrating anisole in order to produce synthetic anethole .

Biomarker for Flavonoid Consumption

- Summary of Application: The 1,2,3-trimethoxybenzene molecule, which has methoxy groups in place of the benzene at positions 1, 2, and 3, plays a primary role as a metabolite in plant life . It is a potential biomarker for the measurement of flavonoid consumption .

- Methods of Application: This application is based on the natural occurrence of 1,2,3-trimethoxybenzene in plants like Tetrapanax papyrifer .

- Results: This compound is a key component in the metabolism of these plants .

Reference in Pharmaceutical Proton NMR Spectroscopy

- Summary of Application: In pharmaceutical proton NMR spectroscopy, it was utilized for the purposes of quantitative reference as a secondary reference .

- Methods of Application: This application is based on the chemical properties of 1,2,3-trimethoxybenzene .

- Results: Because of this, the p-methoxybenzyl group that is found on the protective side of certain alcohols and acids is cleaved .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

trideuteriomethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480546 | |

| Record name | Methoxy-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxy-d3-benzene | |

CAS RN |

4019-63-0 | |

| Record name | Methoxy-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4019-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)